

Spectroscopic Characterization of 4-tert-Butylphenylacetic Acid Methyl Ester: A Technical Guide

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Compound of Interest

Compound Name: Methyl p-tert-butylphenylacetate

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-tert-Butylphenylacetic acid methyl ester, a compound of interest in various chemical and pharmaceutical research domains. This document outlines the key spectroscopic data, detailed experimental protocols, and logical workflows for the analysis of this compound.

Compound Information

Compound Name	4-tert-Butylphenylacetic acid methyl ester
Synonyms	Methyl 2-(4-tert-butylphenyl)acetate, Methyl p-tert-butylphenylacetate
CAS Number	3549-23-3[1]
Molecular Formula	C13H18O2[1]
Molecular Weight	206.28 g/mol [1]
Chemical Structure	(Image of the chemical structure of 4-tert-Butylphenylacetic acid methyl ester)

Spectroscopic Data

The following sections present the key spectroscopic data for 4-tert-Butylphenylacetic acid methyl ester, crucial for its identification and structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of 4-tert-Butylphenylacetic acid methyl ester exhibits characteristic signals corresponding to the aromatic, benzylic, methoxy, and tert-butyl protons.

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
~ 7.3	Doublet	2H	Ar-H (ortho to CH ₂ COOCH ₃)
~ 7.1	Doublet	2H	Ar-H (ortho to C(CH ₃) ₃)
~ 3.6	Singlet	2H	-CH ₂ -
~ 3.6	Singlet	3H	-OCH ₃
~ 1.3	Singlet	9H	-C(CH ₃) ₃

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's magnetic field strength.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of 4-tert-Butylphenylacetic acid methyl ester shows distinct signals for each unique carbon atom.

Chemical Shift (δ) [ppm]	Assignment
~ 172	C=O (Ester)
~ 150	Ar-C (quaternary, attached to tert-butyl)
~ 131	Ar-C (quaternary, attached to CH ₂ COOCH ₃)
~ 129	Ar-CH (ortho to CH ₂ COOCH ₃)
~ 125	Ar-CH (ortho to C(CH ₃) ₃)
~ 52	-OCH ₃
~ 41	-CH ₂ -
~ 34	-C(CH ₃) ₃ (quaternary)
~ 31	-C(CH ₃) ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-tert-Butylphenylacetic acid methyl ester displays characteristic absorption bands for the ester carbonyl group, C-H bonds, and aromatic ring.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~ 2960	Strong	C-H stretch (aliphatic)
~ 1740	Strong	C=O stretch (ester)[2]
~ 1610, 1510	Medium	C=C stretch (aromatic ring)
~ 1250, 1160	Strong	C-O stretch (ester)[2]
~ 830	Strong	C-H bend (para-disubstituted aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 4-tert-Butylphenylacetic acid methyl ester shows the molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity	Proposed Fragment Ion
206	Moderate	$[M]^+$ (Molecular Ion)
191	High	$[M - CH_3]^+$
147	Moderate	$[M - COOCH_3]^+$
131	High	$[M - CH_2COOCH_3]^+$ (Tropylium-like ion)
91	Moderate	$[C_7H_7]^+$ (Tropylium ion)
57	High	$[C(CH_3)_3]^+$

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of 4-tert-Butylphenylacetic acid methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy



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Figure 1. Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy



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Figure 2. Experimental workflow for FT-IR spectroscopy.

Mass Spectrometry (MS)

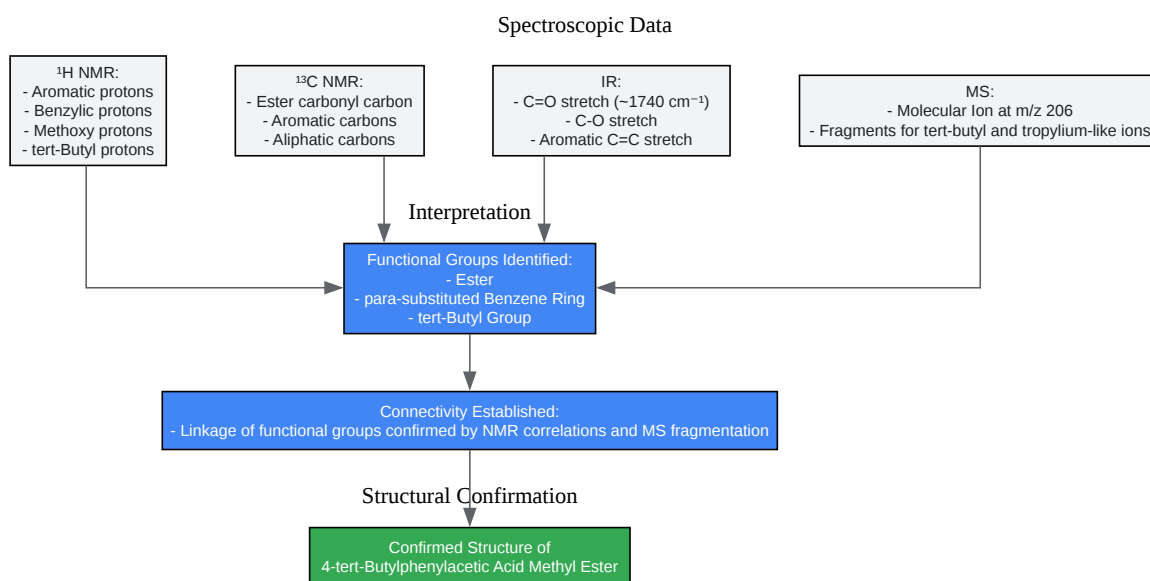


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Figure 3. Experimental workflow for GC-MS analysis.

Logical Relationship for Structural Confirmation

The combined interpretation of the spectroscopic data provides a robust confirmation of the structure of 4-tert-Butylphenylacetic acid methyl ester.



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Figure 4. Logical diagram for structural confirmation.

This comprehensive spectroscopic dataset and the associated experimental protocols provide a solid foundation for the unambiguous identification and characterization of 4-tert-Butylphenylacetic acid methyl ester in various research and development settings.

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